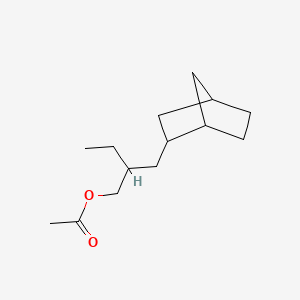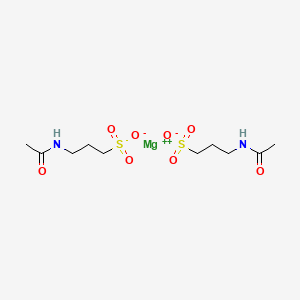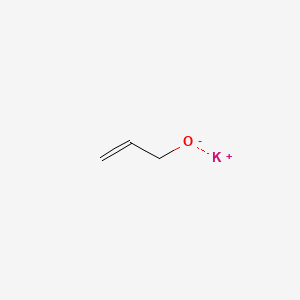
4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid typically involves the reaction of 2-ethylhexylamine with a suitable precursor under controlled conditions. One common method involves the reaction of 2-ethylhexylamine with a butenoic acid derivative in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino derivatives .
Scientific Research Applications
4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bis(2-ethylhexyl)amino)-4-oxo-2-butenoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Bis(2-ethylhexyl) phthalate: Another plasticizer with comparable properties.
Uniqueness
Unlike the similar compounds mentioned, it is not primarily used as a plasticizer but has broader applications in scientific research and industry .
Properties
CAS No. |
85508-27-6 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(E)-4-[bis(2-ethylhexyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-5-9-11-17(7-3)15-21(19(22)13-14-20(23)24)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,23,24)/b14-13+ |
InChI Key |
NKMCVFGPISGASH-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















